Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-: is a complex organic compound characterized by the presence of multiple functional groups, including piperazine rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivatives, followed by the introduction of the ethanone moiety through a series of nucleophilic substitution and etherification reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its piperazine rings are known to interact with various biological receptors, making it a candidate for the design of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine rings can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Ethanone, 1-(4-methylphenyl)-: This compound shares the ethanone moiety but lacks the complex piperazine and ether linkages.
1-(4-Methyl-1-piperazinyl)ethanone: This compound contains the piperazine ring but is simpler in structure compared to Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)-.
Uniqueness: Ethanone, 1-(2,5-bis(3-(4-methyl-1-piperazinyl)propoxy)phenyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
87048-98-4 |
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Molecular Formula |
C24H40N4O3 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[2,5-bis[3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C24H40N4O3/c1-21(29)23-20-22(30-18-4-8-27-14-10-25(2)11-15-27)6-7-24(23)31-19-5-9-28-16-12-26(3)13-17-28/h6-7,20H,4-5,8-19H2,1-3H3 |
InChI Key |
WDETWRQQTJNGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCCCN2CCN(CC2)C)OCCCN3CCN(CC3)C |
Origin of Product |
United States |
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